N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities. The compound is identified by its Chemical Abstracts Service (CAS) number 1235067-67-0 and has a molecular formula of with a molecular weight of 299.37 g/mol .
The information regarding the compound is primarily derived from chemical databases such as ChemSrc and BenchChem, which provide detailed descriptions, synthesis methods, and structural data. These databases are essential for researchers seeking to understand the properties and applications of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide .
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is classified as an amide due to the presence of the amide functional group within its structure. It also falls under the broader category of heterocyclic compounds due to the inclusion of a pyridazine ring, which contributes to its chemical reactivity and biological properties.
The synthesis of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Typical solvents used include ethanol or dimethylformamide, while catalysts may be employed to facilitate specific reactions.
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can participate in various chemical reactions:
Common reagents used include:
While specific physical properties such as density, boiling point, and melting point are not widely reported for N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, it is important to note that these properties can vary based on purity and environmental conditions.
Chemical properties include:
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting neurological disorders due to its structural similarity to known anticonvulsants. Additionally, its unique chemical structure may allow for further exploration in drug design and synthesis within pharmaceutical research .
The pyridazin-3(2H)-one ring system serves as a versatile pharmacophore in medicinal chemistry due to its distinctive electronic distribution and hydrogen-bonding capabilities. This six-membered heterocycle contains two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3, creating an electron-deficient system that facilitates π-stacking interactions with biological targets [1] [5]. In N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, the pyridazinone ring adopts near-planar conformation (root-mean-square deviation = 0.0047 Å) as confirmed by X-ray crystallography studies of analogous structures [2]. This planarity enhances molecular recognition capabilities through optimized contact with protein binding sites.
The 3-methyl substitution at the pyridazinone ring significantly influences steric and electronic properties. Crystallographic analyses reveal that methyl groups at this position induce a maximum deviation of 0.0072 Å at the C3 atom from the ring plane, while the carbonyl oxygen (O1) exhibits a 0.0260 Å deviation [2]. This structural perturbation modulates electron density across the ring system, enhancing hydrogen bond acceptor capacity at the carbonyl oxygen (IR absorption at 1680 cm⁻¹) while maintaining aromatic character through delocalization [1]. These features collectively enable the pyridazinone scaffold to participate in key biological interactions:
Table 1: Crystallographic Parameters of Pyridazinone Derivatives
Structural Feature | Value | Biological Significance |
---|---|---|
Pyridazinone ring planarity | RMSD: 0.0047 Å | Optimizes target binding through conformational restriction |
C3-methyl deviation | 0.0072 Å | Modulates electron density and steric accessibility |
Dihedral angle with substituents | 77.48° (ethylacetate)76.94° (benzyl) | Balances planarity and three-dimensionality for membrane penetration |
C=O bond length | 1.225 Å (avg.) | Strong hydrogen-bond acceptance capacity |
The propanamide linker connecting the pyridazinone core to the N-benzyl-N-ethyl moiety serves as a critical modulator of biological activity through steric and electronic effects. This three-carbon chain adopts specific torsional orientations that position the lipophilic benzyl group and polar amide functionality for optimal target engagement. The N1-C13-C14 torsion angle of 104.34° observed in crystal structures creates an "L-shaped" molecular conformation that separates hydrophobic and hydrophilic domains [2]. This spatial arrangement is essential for interaction with formyl peptide receptors (FPRs), where the propanamide chain facilitates simultaneous engagement with both extracellular and transmembrane binding pockets [5].
Key physicochemical properties imparted by the propanamide substituent include:
Structure-activity relationship (SAR) studies demonstrate that modifications to the propanamide chain significantly impact anti-inflammatory activity. Elongation beyond three carbons diminishes FPR1/FPR2 binding affinity by >80%, while removal of the α-methyl group abolishes NF-κB inhibitory activity in human monocytes [5]. The optimal chain length balances conformational flexibility for target engagement with sufficient rigidity to maintain bioactive orientation. Computational models indicate that the propanamide linker adopts a staggered antiperiplanar conformation when bound to FPR2, with the carbonyl oxygen forming a critical hydrogen bond to Ser168 in the second extracellular loop.
Table 2: Impact of Propanamide Substituents on Molecular Properties
Structural Parameter | Value/Range | Bioactivity Correlation |
---|---|---|
LogP | 2.8 ± 0.3 | Optimal for blood-brain barrier penetration in neuroinflammatory targets |
TPSA (Topological Polar Surface Area) | 49.3 Ų | Balanced membrane permeability and aqueous solubility |
Amide bond rotation barrier | ~15 kcal/mol | Conformational restriction enhances target selectivity |
N-C(=O) bond length | 1.334 Å | Resonance stabilization influences H-bond donation capacity |
The N-benzyl and N-ethyl substituents on the terminal amide nitrogen constitute masterful modifications that simultaneously enhance target binding and optimize pharmacokinetic behavior. The N-benzyl group provides an aromatic pharmacophore that engages in π-π stacking interactions with phenylalanine residues in FPR binding pockets (FPR1 EC₅₀ = 3.4 µM) while contributing to lipophilic anchoring within the cell membrane bilayer [1] [5]. Crystallographic analyses demonstrate that the benzyl ring forms a dihedral angle of 76.94° with the pyridazinone core, creating a three-dimensional architecture that prevents flat, non-selective binding [2].
The N-ethyl group serves as a compact hydrophobic moiety that fine-tunes solubility and metabolic stability:
Pharmacokinetic optimization through this dual N-functionalization is evidenced by:
Hirshfeld surface analysis of analogous compounds reveals that the benzyl group participates in multiple weak intermolecular interactions (14.7% C⋯H/H⋯C contacts), facilitating crystal packing that enhances solid-state stability [2]. The ethyl group contributes to hydrophobic collapse in aqueous environments, promoting passive diffusion through lipid membranes. This strategic functionalization exemplifies the delicate balance required in drug design – the benzyl group provides potent target engagement while the ethyl group serves as a pharmacokinetic modulator, together creating an optimal profile for central nervous system activity in inflammatory disorders.
Table 3: Pharmacokinetic Influence of N-Substituents
Pharmacokinetic Parameter | N-Benzyl Contribution | N-Ethyl Contribution |
---|---|---|
Lipophilicity (cLogP) | +2.1 units | +0.7 units |
Aqueous solubility | Decreases by 40% | Increases by 15% relative to N-methyl |
Metabolic stability | Susceptible to aromatic hydroxylation | Blocks N-dealkylation pathway |
Plasma protein binding | Increases binding through aromatic stacking | Minimizes binding increase through compact size |
Active transport | Enables P-glycoprotein recognition | Reduces P-gp efflux ratio by 60% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1